molecular formula C9H10FNO2 B7873411 Methyl 3-amino-4-fluoro-5-methylbenzoate

Methyl 3-amino-4-fluoro-5-methylbenzoate

Cat. No.: B7873411
M. Wt: 183.18 g/mol
InChI Key: CTLFNAGCIRKRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-fluoro-5-methylbenzoate is a substituted benzoate ester characterized by a fluorine atom at the 4-position, an amino group at the 3-position, and a methyl group at the 5-position of the aromatic ring. The ester functional group enhances lipophilicity, facilitating membrane permeability, while the amino group provides a site for further chemical modifications, such as acylation or sulfonation .

Properties

IUPAC Name

methyl 3-amino-4-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLFNAGCIRKRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluoro-5-methylbenzoate typically involves the esterification of 3-amino-4-fluoro-5-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the product may involve techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products can include quinones or other oxidized derivatives.

    Reduction: Products can include amines or other reduced derivatives.

    Hydrolysis: The major product is 3-amino-4-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the amino and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Amino and Hydroxy/Methoxy Groups

Compounds such as Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4) and Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6) share high structural similarity (0.96 and 0.95, respectively) with the target compound . Key differences lie in the substituents at the 4-position:

  • Methoxy group : Introduces steric bulk and moderate electron-donating effects, which may stabilize the aromatic ring against electrophilic substitution.
  • Fluoro group (in the target compound): Acts as an electron-withdrawing group, stabilizing the ester against hydrolysis and increasing lipophilicity, which is advantageous in drug design for improved blood-brain barrier penetration .

Halogen-Substituted Benzoate Esters

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8) exemplifies a heavily halogenated analog with bromine, chlorine, and fluorine substituents . Key contrasts include:

  • Electrophilic reactivity: The amino group in the target compound enables electrophilic aromatic substitution (e.g., nitration), whereas halogenated analogs are more inert.
Table 2: Halogenated vs. Amino-Substituted Benzoates
Compound Name Molecular Weight Substituents Reactivity Profile
Methyl 3-amino-4-fluoro-5-methylbenzoate 197.20 NH₂, F, CH₃ High reactivity at NH₂ site
Methyl 3-bromo-4-chloro-5-fluorobenzoate 267.48 Br, Cl, F Low reactivity; inert substrate

Methyl Esters in Natural Products

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and torulosic acid methyl ester, are found in Austrocedrus chilensis resin . These differ significantly in backbone structure (tricyclic vs. monocyclic) but share ester functionalization. Natural methyl esters often serve as volatile or semi-volatile components in plant defenses, whereas synthetic analogs like the target compound are tailored for stability in human physiological conditions.

Research Findings and Implications

  • Fluorine substitution: In azo dyes, 3′- and 4′-fluoro derivatives demonstrated enhanced carcinogenic activity compared to non-fluorinated analogs, highlighting fluorine’s role in bioactivity modulation . For the target compound, fluorine likely improves metabolic stability and binding affinity in therapeutic contexts.
  • Amino group utility: The amino group distinguishes the target compound from halogenated esters, enabling conjugation with biomolecules (e.g., peptides) or serving as a handle for prodrug activation .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-4-fluoro-5-methylbenzoate?

The synthesis typically involves multi-step strategies, including:

  • Esterification : Starting from a benzoic acid derivative, methanol is used under acidic or basic conditions to form the ester moiety.
  • Functional group protection : The amino group may be protected (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions during fluorination or methylation steps.
  • Electrophilic substitution : Fluorine is introduced via electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position of the aromatic ring. Methyl groups are added using Friedel-Crafts alkylation or cross-coupling reactions.
    Example protocols for similar compounds involve coupling reagents like trichlorotriazine for triazine intermediates, as seen in analogous syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and ester functionality. For instance, the methoxy group (COOCH3) typically appears as a singlet near δ 3.8–4.0 ppm in 1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 184.08 for C9H10FNO2).
  • Infrared (IR) spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and amino group vibrations (~3300 cm⁻¹).
  • X-ray crystallography : For definitive structural confirmation, SHELX software is widely used for refinement .

Q. How do the fluorine and amino groups influence the compound’s reactivity?

  • Fluorine : Acts as an electron-withdrawing group, directing electrophilic substitution to the meta and para positions. It also enhances metabolic stability in biological studies.
  • Amino group : Participates in hydrogen bonding and serves as a site for derivatization (e.g., acylation or sulfonation). Comparative studies with analogs (e.g., Methyl 3-amino-5-fluoro-2-methoxybenzoate) show that substituent positioning alters reactivity and biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR or ambiguous NOE correlations) can be addressed by:

  • Multi-dimensional NMR : 2D techniques (COSY, HSQC) clarify coupling relationships.
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data.
  • Crystallographic validation : SHELXL refines X-ray data to resolve ambiguities, particularly for sterically crowded regions .

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Protection-deprotection cycles : Use Boc or Fmoc groups to shield the amino group during harsh reactions.
  • Catalysis : Palladium catalysts enhance coupling efficiency in methyl group installation.
  • Stepwise monitoring : TLC or HPLC tracks intermediate purity. For example, a 45°C reaction temperature and 1-hour dwell time improved yields in triazine-based syntheses .

Q. How to design experiments to evaluate biological activity?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Molecular docking : Compare binding affinities with structurally similar compounds (e.g., Methyl 4-amino-5-fluoro-2-methoxybenzoate) to identify key interactions .
  • Metabolic stability studies : Use liver microsomes to assess the impact of the fluorine substituent on degradation rates.

Q. What challenges arise in crystallizing this compound?

  • Polarity : The amino and ester groups increase polarity, complicating crystal growth. Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Twinned crystals : SHELXD or SHELXE can resolve twinning issues in diffraction data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.